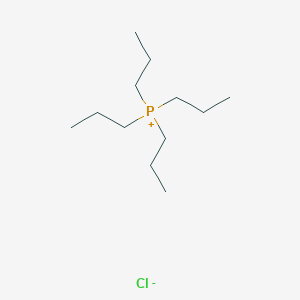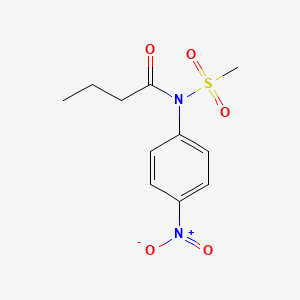
N-(Methanesulfonyl)-N-(4-nitrophenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanamide, N-(methylsulfonyl)-N-(4-nitrophenyl)- is a synthetic organic compound It is characterized by the presence of a butanamide backbone with a methylsulfonyl group and a 4-nitrophenyl group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, N-(methylsulfonyl)-N-(4-nitrophenyl)- typically involves the following steps:
Formation of the Butanamide Backbone: This can be achieved through the reaction of butanoic acid with ammonia or an amine under dehydrating conditions.
Introduction of the Methylsulfonyl Group: This step involves the reaction of the butanamide with a methylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the 4-Nitrophenyl Group: The final step involves the reaction of the intermediate with 4-nitroaniline under suitable conditions, often using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylsulfonyl group.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Products may include sulfoxides or sulfones.
Reduction: The primary product is the corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis.
Biology: May be used in studies involving enzyme inhibition or protein interactions.
Industry: Could be used in the manufacture of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of Butanamide, N-(methylsulfonyl)-N-(4-nitrophenyl)- would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The presence of the nitro group suggests potential involvement in redox reactions, while the methylsulfonyl group may influence solubility and membrane permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butanamide, N-(methylsulfonyl)-N-(phenyl)-: Lacks the nitro group, which may result in different reactivity and applications.
Butanamide, N-(ethylsulfonyl)-N-(4-nitrophenyl)-: Similar structure but with an ethylsulfonyl group instead of methylsulfonyl, potentially affecting its chemical properties.
Butanamide, N-(methylsulfonyl)-N-(4-chlorophenyl)-: Contains a chloro group instead of a nitro group, which may alter its reactivity and biological activity.
Uniqueness
The unique combination of the methylsulfonyl and 4-nitrophenyl groups in Butanamide, N-(methylsulfonyl)-N-(4-nitrophenyl)- imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
61068-37-9 |
|---|---|
Molekularformel |
C11H14N2O5S |
Molekulargewicht |
286.31 g/mol |
IUPAC-Name |
N-methylsulfonyl-N-(4-nitrophenyl)butanamide |
InChI |
InChI=1S/C11H14N2O5S/c1-3-4-11(14)12(19(2,17)18)9-5-7-10(8-6-9)13(15)16/h5-8H,3-4H2,1-2H3 |
InChI-Schlüssel |
YPRATTXOXSOETB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methyl-3-[(2-methylphenyl)methylidene]oxolan-2-one](/img/structure/B14608340.png)
![1-[(2-Chlorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol](/img/structure/B14608355.png)
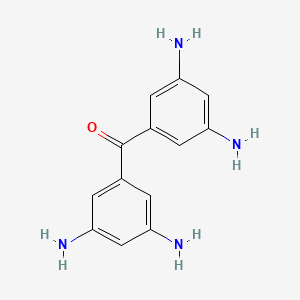
![1-[(5Z,8Z,10Z)-1,4-Diphenyl-7H-pyridazino[4,5-d]azonin-7-yl]ethan-1-one](/img/structure/B14608361.png)

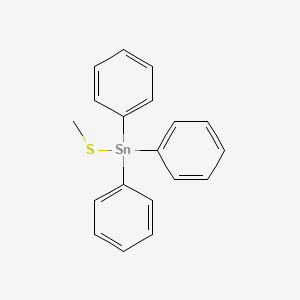
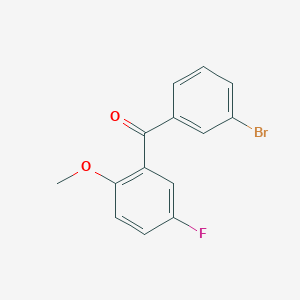
![5-Bromo-1,3-diphenyl-1H-furo[3,2-c]pyrazole](/img/structure/B14608391.png)
![1,2,3,4,6,7,8,9-Octahydropyrimido[1,2-a]azepine](/img/structure/B14608393.png)
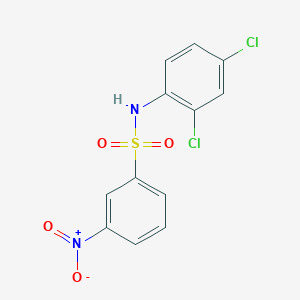
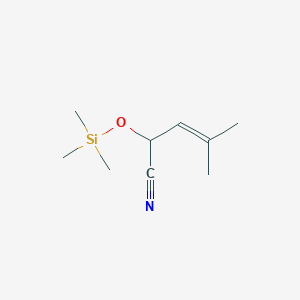
![Pyridine, 2-[[(2-methoxy-5-methylphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14608409.png)

